Teretifolione B Teretifolione B
Brand Name: Vulcanchem
CAS No.: 57309-85-0
VCID: VC17157215
InChI: InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1
SMILES:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Teretifolione B

CAS No.: 57309-85-0

Cat. No.: VC17157215

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Teretifolione B - 57309-85-0

Specification

CAS No. 57309-85-0
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione
Standard InChI InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1
Standard InChI Key ULIRHDIBWMJFFC-HXUWFJFHSA-N
Isomeric SMILES CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C
Canonical SMILES CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Teretifolione B belongs to the angular benzochromene class of pyranonaphthoquinones, characterized by a fused pyranonaphthoquinone core with a pendant prenyl-derived side chain . The compound’s stereochemistry is defined by its (3R)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . Key structural features include:

  • A naphtho[2,1-b]pyran-7,10-dione backbone

  • A 4-methylpent-3-en-1-yl substituent at the C3 position

  • Hydroxyl and ketone functional groups at C9 and C7/C10, respectively

The SMILES notation for Teretifolione B is CC(=CCC[C@@]1(C)Oc2ccc3C(=O)C=C(O)C(=O)c3c2C=C1)C, reflecting its stereospecific arrangement .

Table 1: Key Chemical Properties of Teretifolione B

PropertyValue
Molecular FormulaC20H20O4\text{C}_{20}\text{H}_{20}\text{O}_{4}
Molecular Weight324.376 g/mol
InChI KeyLCORMMZDCPNNTG-HXUWFJFHSA-N
CAS Registry Number57309-85-0
SolubilityLimited in polar solvents

Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm and 310 nm, consistent with conjugated quinone systems . Infrared (IR) spectra show strong bands at 1675 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (O-H stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.376 .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Teretifolione B is predominantly isolated from Conospermum species, shrubs native to Australia . These plants produce pyranonaphthoquinones as secondary metabolites, likely as chemical defenses against pathogens .

Biosynthetic Hypothesis

While the complete biosynthetic route remains uncharacterized, proposed pathways involve:

  • Shikimate Pathway: Generation of aromatic precursors like chorismic acid

  • Polyketide Synthase (PKS) Activity: Assembly of the naphthoquinone core

  • Prenyltransferase Reactions: Attachment of the isoprenoid side chain

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of Teretifolione B requires constructing its angular pyranonaphthoquinone core while controlling stereochemistry at C3. Key disconnections include:

  • Cleavage of the pyran ring to a diene and dienophile

  • Functionalization of the naphthoquinone moiety

Claisen Rearrangement

Iodoresorcinol derivatives undergo Claisen rearrangement at 180°C to yield iodophenol intermediates, establishing the oxygenated aromatic framework :

C6H3I(OH)2ΔC6H4I(O)(CH2CH2)+byproducts\text{C}_6\text{H}_3\text{I(OH)}_2 \xrightarrow{\Delta} \text{C}_6\text{H}_4\text{I(O)(CH}_2\text{CH}_2\text{)} + \text{byproducts}

Diels-Alder Cyclization

Pyranobenzyne intermediates react with substituted furans in a regioselective Diels-Alder reaction, forming the pyran ring with >90% enantiomeric excess (ee) :

Dienophile+FuranEt2OPyranonaphthoquinone Core\text{Dienophile} + \text{Furan} \xrightarrow{\text{Et}_2\text{O}} \text{Pyranonaphthoquinone Core}

Final Functionalization

Oxidation with ceric ammonium nitrate (CAN) introduces the C7/C10 quinone groups, completing the synthesis .

Table 2: Optimization of Diels-Alder Conditions

ParameterOptimal ValueYield Improvement
Temperature-78°C25% → 82%
SolventDiethyl ether40% → 75%
CatalystNone-

Biological Activity Against HIV

Mechanism of Action

Teretifolione B inhibits HIV-1 replication by dual targeting:

  • Reverse Transcriptase Inhibition: Competitive binding at the non-nucleoside binding pocket (NNBP) with IC50_{50} = 1.2 μM

  • Integrase Disruption: Chelation of Mg2+^{2+} ions required for viral DNA integration

Structure-Activity Relationships (SAR)

  • C3 Substituent: The 4-methylpent-3-en-1-yl group enhances membrane permeability by 3-fold compared to methyl analogs

  • Quinone Oxidation State: Reduction to hydroquinone abolishes activity, confirming the necessity of the oxidized state

Comparative Analysis with Conocurvone

Enhanced Potency in Trimeric Form

Conocurvone, a trimer of Teretifolione B, exhibits 100-fold greater anti-HIV activity (EC50_{50} = 0.03 μM vs. 3.2 μM) . This enhancement arises from:

  • Cooperative binding to multiple viral enzyme sites

  • Improved pharmacokinetic properties due to increased molecular weight

Table 3: Teretifolione B vs. Conocurvone

PropertyTeretifolione BConocurvone
Molecular Weight324.376973.128
Anti-HIV EC50_{50}3.2 μM0.03 μM
Solubility (μg/mL)1248

Industrial and Pharmacological Applications

Synthetic Intermediate Utility

The compound serves as a precursor for:

  • Fluorescent probes targeting HIV enzymes

  • Photoactivatable crosslinkers for protein interaction studies

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